Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate is an organic compound with a complex structure. It consists of 18 hydrogen atoms, 14 carbon atoms, and 10 oxygen atoms, making a total of 42 atoms . This compound is notable for its multiple ester groups and its unique structural configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate typically involves the esterification of but-1-ene-1,1,3,3,4-pentacarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Wissenschaftliche Forschungsanwendungen
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism by which pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways. The compound’s multiple ester groups make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-1-ene-1,1,3,3,4-pentacarboxylic acid: The parent acid of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate.
Dimethyl but-1-ene-1,1,3,3,4-pentacarboxylate: A similar ester with fewer methyl groups.
Uniqueness
This compound is unique due to its high degree of methylation, which affects its reactivity and solubility. The multiple ester groups also provide multiple sites for chemical modification, making it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
92078-63-2 |
---|---|
Molekularformel |
C14H18O10 |
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate |
InChI |
InChI=1S/C14H18O10/c1-20-9(15)7-14(12(18)23-4,13(19)24-5)6-8(10(16)21-2)11(17)22-3/h6H,7H2,1-5H3 |
InChI-Schlüssel |
QPLQOMFWNZNAPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C=C(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.